molecular formula C8H9BrN2O2 B8089265 Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate

Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B8089265
M. Wt: 245.07 g/mol
InChI Key: LDVYZHUTQRAAJN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromopyrazole-3-carboxylic acid as the starting material.

  • Cyclopropanation Reaction: The cyclopropanation of 4-bromopyrazole-3-carboxylic acid can be achieved using cyclopropane carboxaldehyde in the presence of a strong base such as sodium hydride (NaH).

  • Methylation: The final step involves the methylation of the carboxylic acid group using methanol in the presence of a catalytic amount of sulfuric acid (H2SO4).

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch process, where each step is carried out sequentially in a controlled environment to ensure purity and yield.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously collected.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom, resulting in different structural isomers.

  • Substitution: Substitution reactions can occur at the bromine position, leading to the formation of different substituted pyrazole derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Hydrogenated derivatives of the compound.

  • Substitution Products: A wide range of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: The compound is used in the chemical industry for the production of various agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism of action depends on the specific application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • Methyl 4-bromo-1H-pyrazole-3-carboxylate: Similar structure but lacks the cyclopropyl group.

  • Methyl 4-iodo-1-cyclopropyl-1H-pyrazole-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

  • Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom.

Uniqueness: The presence of the bromine atom and the cyclopropyl group in Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate gives it unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-bromo-1-cyclopropylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)7-6(9)4-11(10-7)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVYZHUTQRAAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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